molecular formula C14H17NO3 B1456298 Methyl 5-formyl-2-(piperidin-1-yl)benzoate CAS No. 1312117-73-9

Methyl 5-formyl-2-(piperidin-1-yl)benzoate

Cat. No.: B1456298
CAS No.: 1312117-73-9
M. Wt: 247.29 g/mol
InChI Key: GDYZHUQIHFBIKV-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2-(piperidin-1-yl)benzoate is an organic compound with the molecular formula C14H17NO3 This compound features a benzoate ester functional group, a formyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-formyl-2-(piperidin-1-yl)benzoate typically involves the reaction of 5-formyl-2-hydroxybenzoic acid with piperidine and methanol. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate esterification. The reaction conditions often include:

    Reflux temperature: Around 60-80°C

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Solvent: Methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant feed rates is common.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-2-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 5-formyl-2-(piperidin-1-yl)benzoic acid

    Reduction: Methyl 5-hydroxymethyl-2-(piperidin-1-yl)benzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

Scientific Research Applications

Methyl 5-formyl-2-(piperidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-formyl-2-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperidine ring may also interact with biological receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-formyl-2-(morpholin-4-yl)benzoate: Similar structure but with a morpholine ring instead of a piperidine ring.

    Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

Methyl 5-formyl-2-(piperidin-1-yl)benzoate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The combination of the formyl group and the piperidine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-formyl-2-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-9-11(10-16)5-6-13(12)15-7-3-2-4-8-15/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYZHUQIHFBIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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